

CAS number and molecular weight of (S)-2-bromosuccinic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-bromosuccinic acid

Cat. No.: B107601

[Get Quote](#)

An In-depth Technical Guide to (S)-2-Bromosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-2-bromosuccinic acid**, a chiral building block with significant potential in pharmaceutical and agrochemical research and development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its stereoselective preparation, and explores its potential biological significance by examining related signaling pathways.

Core Properties of (S)-2-Bromosuccinic Acid

(S)-2-Bromosuccinic acid is a halogenated dicarboxylic acid. Its chirality makes it a valuable intermediate in the asymmetric synthesis of complex molecules.

Physicochemical Data

The quantitative properties of **(S)-2-bromosuccinic acid** are summarized in the table below. There is some discrepancy in the reported CAS Registry Number for the (S)-enantiomer across different suppliers and databases. The most frequently cited numbers are provided.

Property	Value	Citations
Molecular Formula	C ₄ H ₅ BrO ₄	[1]
Molecular Weight	196.98 g/mol	[2]
CAS Number	584-98-5 or 20859-23-8	[1][2][3]
Appearance	White to off-white crystalline powder	[1][4]
Melting Point	161-163 °C	[4]
Canonical SMILES	<chem>C(C(C(=O)O)Br)C(=O)O</chem>	[1]
InChI Key	QQWGVQWAEANRTK-REOHCLBHSA-N	[1]

Note: The CAS number 923-06-8 is often used for the racemic mixture, DL-Bromosuccinic acid. [4]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure **(S)-2-bromosuccinic acid** typically involves the bromination of a succinic acid precursor followed by the separation of the resulting enantiomers. Asymmetric synthesis routes are also plausible but less commonly documented in publicly available literature. The most established method is the chiral resolution of a racemic mixture of 2-bromosuccinic acid.

Chiral Resolution of Racemic 2-Bromosuccinic Acid

This protocol describes a general yet detailed method for the separation of enantiomers from a racemic mixture of 2-bromosuccinic acid via the formation of diastereomeric salts using a chiral resolving agent. [5][6][7]

Principle: A racemic mixture is reacted with an enantiomerically pure chiral base (e.g., (+)-brucine or (S)-(-)- α -phenylethylamine). This reaction forms a mixture of two diastereomeric salts. [6][7] Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. [5][7] After separation, the desired enantiomer of the acid is recovered by treatment with a strong acid to remove the chiral auxiliary.

Materials:

- Racemic 2-bromosuccinic acid
- Enantiomerically pure chiral base (e.g., (S)-(-)- α -phenylethylamine)
- Methanol
- Diethyl ether
- Hydrochloric acid (2M)
- Sodium sulfate (anhydrous)
- Filter paper and funnel
- Crystallization dish
- Rotary evaporator

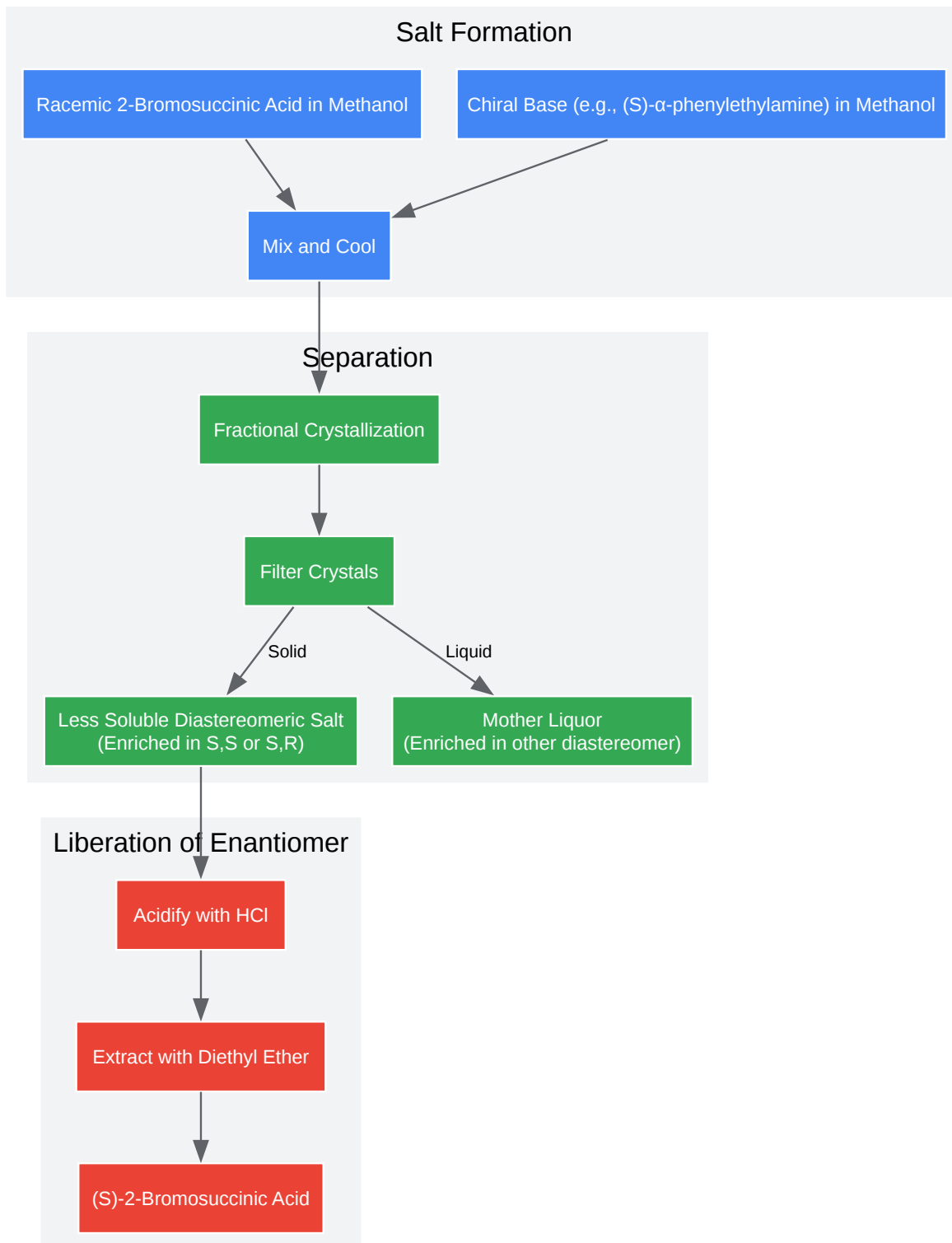
Procedure:

- Formation of Diastereomeric Salts:
 - Dissolve one equivalent of racemic 2-bromosuccinic acid in warm methanol.
 - In a separate flask, dissolve 0.5 equivalents of the chiral base (e.g., (S)-(-)- α -phenylethylamine) in methanol. Note: Using a sub-stoichiometric amount of the resolving agent can improve the purity of the first crop of crystals.
 - Slowly add the solution of the chiral base to the acid solution with stirring.
 - Allow the mixture to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.
- Separation of Diastereomers:
 - Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

- The mother liquor is now enriched in the other diastereomer. The solvent can be evaporated and the process repeated, potentially with a different solvent system, to isolate the second diastereomer.
- The purity of the separated diastereomeric salts can be checked by measuring their specific rotation. Recrystallize the salts until a constant rotation is achieved.
- Liberation of the Enantiomer:
 - Suspend the purified diastereomeric salt in water and add an excess of 2M HCl with vigorous stirring. This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.
 - Extract the aqueous solution multiple times with diethyl ether to isolate the **(S)-2-bromosuccinic acid**.
 - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched **(S)-2-bromosuccinic acid**.

Workflow for Chiral Resolution

Workflow for Chiral Resolution of 2-Bromosuccinic Acid



[Click to download full resolution via product page](#)

Caption: A diagram illustrating the key stages in the chiral resolution process.

Biological Significance and Signaling Pathways

While direct studies on the biological signaling pathways of **(S)-2-bromosuccinic acid** are limited, its structural similarity to succinic acid, a key metabolic intermediate, allows for informed hypotheses about its potential mechanism of action. Succinate is known to act as a signaling molecule, particularly under conditions of metabolic stress.[\[8\]](#)

Hypothesized Mechanism of Action: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

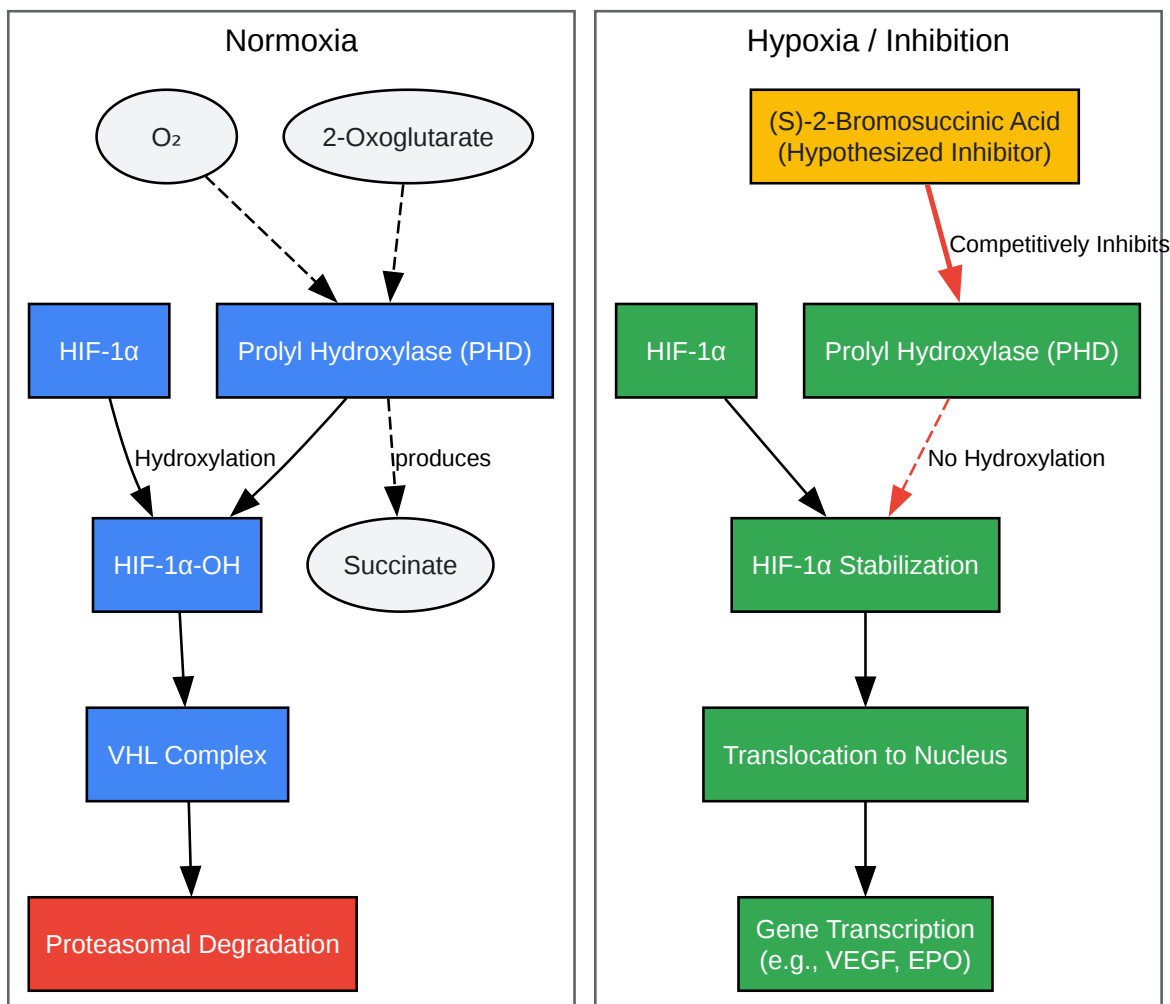
Accumulation of succinate is known to competitively inhibit 2-oxoglutarate-dependent dioxygenases, such as prolyl hydroxylases (PHDs).[\[8\]](#) This inhibition stabilizes the Hypoxia-Inducible Factor 1-alpha (HIF-1 α), a transcription factor that plays a crucial role in the cellular response to hypoxia, inflammation, and cancer.[\[8\]](#)[\[9\]](#) As a succinic acid derivative, **(S)-2-bromosuccinic acid** may act as a competitive inhibitor of these enzymes.

The key steps in this pathway are:

- **Normoxia:** Under normal oxygen levels, PHDs hydroxylate proline residues on the HIF-1 α subunit.
- **VHL Recognition:** This hydroxylation allows the von Hippel-Lindau (VHL) protein to recognize and bind to HIF-1 α .
- **Proteasomal Degradation:** The VHL complex ubiquitinates HIF-1 α , targeting it for rapid degradation by the proteasome.
- **Hypoxia/Inhibition:** Under hypoxic conditions or in the presence of a competitive inhibitor like succinate (or hypothetically **(S)-2-bromosuccinic acid**), PHD activity is reduced.[\[8\]](#)
- **HIF-1 α Stabilization:** HIF-1 α is no longer hydroxylated, escapes degradation, and accumulates in the cell.
- **Gene Transcription:** Stabilized HIF-1 α translocates to the nucleus, dimerizes with HIF-1 β , and activates the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses.

Succinate-HIF-1 α Signaling Pathway

Proposed Interaction of (S)-2-Bromosuccinic Acid with the HIF-1 α Pathway



[Click to download full resolution via product page](#)

Caption: A proposed mechanism for **(S)-2-bromosuccinic acid** in cellular signaling.

Potential as a Succinate Dehydrogenase Inhibitor

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, catalyzes the oxidation of succinate to fumarate. Molecules that are structurally similar to succinate, such as malonate, are known competitive inhibitors of SDH.^{[10][11]} Inhibition of SDH can lead to an accumulation of succinate and has significant effects on cellular

metabolism and T-cell activation.[12][13] Given its structure, **(S)-2-bromosuccinic acid** could also potentially act as an inhibitor of SDH, thereby impacting cellular respiration and signaling.

Applications in Drug Development and Research

As a chiral building block, **(S)-2-bromosuccinic acid** is primarily used in organic synthesis to introduce a specific stereocenter into a target molecule.[1] Its applications are found in:

- **Pharmaceutical Synthesis:** It can serve as a starting material or intermediate for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1]
- **Agrochemical Development:** Used in the creation of novel pesticides and herbicides with specific stereochemistry for enhanced efficacy and reduced off-target effects.[1]
- **Prolyl Hydroxylase Inhibitors:** Given its potential to inhibit PHDs, derivatives of **(S)-2-bromosuccinic acid** could be explored as therapeutics for conditions like anemia, where stabilizing HIF-1 α can increase the production of erythropoietin (EPO).[14][15]

Conclusion

(S)-2-Bromosuccinic acid is a valuable chemical entity for research and development in the life sciences. Its defined stereochemistry makes it an important tool for the synthesis of chiral molecules. Furthermore, its structural relationship to the metabolic signal succinate suggests a potential for this molecule and its derivatives to modulate key cellular signaling pathways, opening avenues for the development of novel therapeutics. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. nbinnno.com [nbinnno.com]
- 4. BROMOSUCCINIC ACID | 923-06-8 [chemicalbook.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Succinic acid - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
- 11. Inhibition of succinate dehydrogenase by malonic acid produces an "excitotoxic" lesion in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WO2007150011A2 - Prolyl hydroxylase inhibitors - Google Patents [patents.google.com]
- 15. Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular weight of (S)-2-bromosuccinic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107601#cas-number-and-molecular-weight-of-s-2-bromosuccinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com